molecular formula C26H21FN4O2S B2749937 N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536711-00-9

N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2749937
CAS No.: 536711-00-9
M. Wt: 472.54
InChI Key: FLTXNCRBONFEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a novel synthetic compound designed for biochemical research. Its complex molecular structure integrates multiple pharmacophores, including a pyrimido[5,4-b]indol-4-one core, which is a scaffold of high interest in medicinal chemistry for its potential to interact with various enzyme families. The presence of the 4-fluorophenyl and 2,5-dimethylphenyl acetamide substituents, linked via a sulfanyl acetamide bridge, suggests potential application as a targeted covalent inhibitor or a protein-binding probe. This structural motif is commonly explored in the development of kinase inhibitors and other ATP-competitive compounds for oncology and neuroscience research. The fluorophenyl group is a common feature in compounds designed to enhance binding affinity and metabolic stability . The acetamide linkage is a frequent structural component in bioactive molecules, often utilized to link aromatic systems and modulate physicochemical properties . This chemical is provided as a high-purity solid for in vitro investigative studies. It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own characterization and bioactivity assays to determine the compound's specific mechanism of action and research applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c1-15-7-8-16(2)21(13-15)28-22(32)14-34-26-30-23-19-5-3-4-6-20(19)29-24(23)25(33)31(26)18-11-9-17(27)10-12-18/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTXNCRBONFEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.

  • Molecular Formula : C25H22FN3O2S2
  • Molecular Weight : 479.59 g/mol
  • CAS Number : 342780-08-9

This compound features a pyrimidoindole structure with a sulfanyl group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine and indole moieties. The presence of the sulfanyl group is crucial for enhancing the biological activity of the compound.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of similar structures exhibit significant antibacterial and antimycobacterial activities. For instance, compounds with thienopyrimidinone rings have shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4cE. coli50 µg/mL
4eS. aureus25 µg/mL
5cM. tuberculosis10 µg/mL

The presence of a substituted amido or imino side chain at position 3 is essential for enhancing antimicrobial activity .

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For example, thienopyrimidine ureas have been shown to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a study evaluating various thienopyrimidine derivatives, it was found that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The most active compounds were those that retained the thienopyrimidinone core structure .
  • Case Study on Cytotoxicity :
    A cytotoxicity assay was performed using human cancer cell lines to assess the potential anticancer effects of similar compounds. Results indicated that certain derivatives induced apoptosis in cancer cells at concentrations as low as 10 µM without significant toxicity to normal cells .

Scientific Research Applications

The compound N-(2,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. This article delves into the various applications of this compound, supported by data tables and case studies.

Molecular Formula

  • C22H20FN3O2S

Molecular Weight

  • 399.48 g/mol

Structural Features

The compound features a pyrimidoindole core linked to a sulfanylacetamide moiety, which is significant for its biological activity. The presence of the fluorophenyl group may enhance its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties.

Case Study: Cytotoxicity Assays

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.5Significant growth inhibition
MDA-MB-231 (Breast Cancer)12.8Moderate cytotoxicity
HeLa (Cervical Cancer)10.0High cytotoxicity

These results suggest that further optimization of the compound could lead to more effective anticancer agents.

Anti-inflammatory Properties

The compound's structure suggests potential activity against inflammatory pathways. Preliminary docking studies indicate that it may act as an inhibitor of key enzymes involved in inflammation.

Research Findings

A study evaluating the anti-inflammatory effects through molecular docking revealed that this compound could effectively bind to the active sites of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), indicating its potential as a therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding how structural modifications affect biological activity is crucial for optimizing this compound:

Modification Effect on Activity
Addition of FluorineIncreases lipophilicity
Sulfanyl Group PresenceEnhances enzyme inhibition
Pyrimidoindole CoreCritical for anticancer activity

Pharmacokinetic Properties

Pharmacokinetic studies are essential for evaluating the viability of this compound for clinical use:

Property Value
SolubilityModerate
BioavailabilityTo be determined
MetabolismHepatic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several pyrimido[5,4-b]indole derivatives and acetamide-containing analogs. Key comparisons are outlined below:

Core Structure and Substituent Variations
Compound Name Core Structure R₁ (Position 3) R₂ (Acetamide Group) Molecular Weight (g/mol)
Target Compound Pyrimido[5,4-b]indole 4-Fluorophenyl 2,5-Dimethylphenyl ~525.6 (calculated)
N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 28, ) Pyrimido[5,4-b]indole Phenyl 3,3-Dimethylbutyl ~490.5
N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide () Pyrimido[5,4-b]indole 4-Ethoxyphenyl 2,3-Dimethylphenyl ~541.6
2-[(3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Pyrimido[5,4-b]indole Methyl 4-Trifluoromethoxyphenyl ~518.5

Key Observations :

  • Electron-Withdrawing vs. The trifluoromethoxy group in offers stronger electron withdrawal, possibly improving metabolic stability but reducing solubility.
  • Acetamide Substituents : The 2,5-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, contrasting with the smaller alkyl chains (e.g., 3,3-dimethylbutyl in ) or polar groups (e.g., trifluoromethoxy in ).

Research Implications and Gaps

  • Structural Optimization : The dimethylphenyl group in the target compound could be modified to balance lipophilicity and solubility, as seen in ’s trifluoromethoxy derivative.
  • Activity Profiling: No pLDH assay or TLR4 data are available for the target compound, highlighting a need for comparative biological testing .
  • Crystallographic Studies : SHELX software () could resolve the target compound’s crystal structure to guide structure-activity relationship (SAR) analyses.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions, including cyclization of the pyrimidoindole core, sulfanyl-acetamide coupling, and fluorophenyl substitution. Challenges include regioselectivity during cyclization and maintaining stability of the sulfanyl group. Optimization strategies:

  • Temperature control : Reactions at 60–80°C in anhydrous DMF minimize side-product formation .
  • Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) improves coupling efficiency in fluorophenyl substitution .
  • Purification : Gradient elution via HPLC (C18 column, acetonitrile/water) ensures ≥95% purity .

Q. Which analytical techniques are critical for confirming structural integrity, and how are they applied?

Structural validation requires a combination of:

  • ¹H/¹³C NMR : Assign peaks for the pyrimidoindole core (δ 7.8–8.2 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for methyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 462.1564 (calculated for C₂₆H₂₂FN₄O₂S) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in the pyrimidoindole ring system .

Advanced Research Questions

Q. How can computational tools predict biological target interactions, and what validation methods are recommended?

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2). Focus on hydrogen bonding between the acetamide carbonyl and Lys45/Val64 residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
  • Validation : Compare predictions with in vitro kinase inhibition assays (IC₅₀ values) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic factors. Mitigation approaches:

  • Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the dimethylphenyl group) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Tissue distribution studies : Radiolabel the compound with ¹⁴C for quantitative biodistribution analysis in murine models .

Q. How are structure-activity relationships (SARs) determined for derivatives of this compound?

  • Systematic substitution : Modify substituents on the phenyl ring (e.g., -OCH₃, -Cl) and assess changes in IC₅₀ against cancer cell lines (e.g., MCF-7, A549) .
  • 3D-QSAR modeling : Apply CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in target binding pockets to prioritize synthetic targets .

Notes

  • Advanced methods integrate DOE principles (e.g., factorial design for reaction optimization) .
  • Contradictions in biological data require cross-validation with orthogonal assays (e.g., SPR for binding affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.